molecular formula C23H20N4O4S B11019604 ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11019604
M. Wt: 448.5 g/mol
InChI Key: JPBRUOOFVSNIOK-UHFFFAOYSA-N
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Description

Ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a quinazolinone moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclocondensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The quinazolinone and thiazole intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinazolinone or thiazole rings.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester or amide functionalities.

Scientific Research Applications

Ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The quinazolinone moiety may inhibit certain enzymes by binding to their active sites, while the thiazole ring may interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combined quinazolinone and thiazole structures, which confer distinct biological activities and chemical reactivity. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Biological Activity

Ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that has gained attention for its diverse biological activities. The compound features a quinazoline moiety and a thiazole ring, which are known for their pharmacological significance. This article provides an overview of the biological activity associated with this compound, including its antimicrobial, anticonvulsant, and antitumor properties.

Structural Characteristics

The molecular structure of this compound includes:

  • Quinazoline moiety : Known for various biological activities.
  • Thiazole ring : Often associated with antimicrobial properties.
  • Acetamide linkage : Enhances biological efficacy.

Antimicrobial Activity

Compounds containing quinazoline and thiazole structures have demonstrated significant antimicrobial properties. This compound has been reported to exhibit effectiveness against various bacterial strains. A study highlighted that derivatives of similar structures showed notable activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Research indicates that quinazoline derivatives possess anticonvulsant properties. This compound may contribute to the modulation of neurological conditions, potentially serving as a therapeutic agent for epilepsy and other seizure disorders .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Quinazoline derivatives have been studied for their ability to inhibit cancer cell growth. In vitro studies have shown that compounds with similar backbones can effectively target cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The activity is often attributed to the ability of these compounds to interfere with critical cellular pathways involved in tumor proliferation .

Case Studies and Research Findings

Several studies have examined the biological activities of quinazoline and thiazole derivatives:

  • Antimicrobial Efficacy : A study noted that thiazolidine derivatives exhibited significant antibacterial activity, suggesting that the thiazole component enhances the overall efficacy of the compound .
  • Anticonvulsant Properties : Research involving 2-mercaptoquinazoline derivatives indicated promising anticonvulsant effects in animal models, leading to further exploration of related compounds like this compound .
  • Cytotoxicity Against Cancer Cells : In vitro testing revealed that certain quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth .

Summary Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundQuinazoline & Thiazole moietiesAntimicrobial, Anticonvulsant, Antitumor
2-Mercaptoquinazoline derivativesQuinazoline coreAnticonvulsant
Thiazolidine derivativesThiazole ringAntimicrobial

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-[(4-oxoquinazolin-3-yl)methyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C23H20N4O4S/c1-2-31-20(28)11-17-13-32-23(25-17)26-21(29)16-9-7-15(8-10-16)12-27-14-24-19-6-4-3-5-18(19)22(27)30/h3-10,13-14H,2,11-12H2,1H3,(H,25,26,29)

InChI Key

JPBRUOOFVSNIOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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